molecular formula C28H29N3O3 B2977959 1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 883641-13-2

1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2977959
CAS No.: 883641-13-2
M. Wt: 455.558
InChI Key: AMLVWPQESKBDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic small molecule featuring a benzodiazole core substituted with a pyrrolidin-2-one moiety and a 2-ethylphenyl group. This complex structure is characteristic of compounds designed for probing specific biological pathways. Small molecules with benzodiazole and related heterocyclic scaffolds are frequently investigated in medicinal chemistry and chemical biology for their potential to interact with enzymes, receptors, and other cellular targets . The presence of a pyrrolidinone ring, a common feature in pharmacologically active compounds, suggests potential application as a building block in the development of protease inhibitors or modulators of central nervous system targets . This compound is provided as a high-purity material to ensure consistency and reliability in experimental results. It is intended for use in various in vitro assays, including high-throughput screening, target identification, and structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a reference standard in analytical method development. WARNING: This product is strictly for research purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-(2-ethylphenyl)-4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-3-20-8-4-6-10-25(20)31-19-21(18-27(31)32)28-29-24-9-5-7-11-26(24)30(28)16-17-34-23-14-12-22(33-2)13-15-23/h4-15,21H,3,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLVWPQESKBDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-(4-methoxyphenoxy)ethylamine, which is then reacted with 1H-1,3-benzodiazole-2-carboxylic acid under specific conditions to form the benzodiazole intermediate. This intermediate is further reacted with 2-ethylphenylpyrrolidin-2-one to yield the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target: 1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 2-ethylphenyl; 4-methoxyphenoxyethyl C₂₉H₂₈N₃O₃ 466.55 Methoxy enhances solubility; phenoxy group enables π-interactions
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzodiazol-2-yl}pyrrolidin-2-one () 4-butylphenyl; piperidinyl-ethyl C₂₉H₃₅N₅O₂ 493.62 Bulky butyl and piperidinyl groups may hinder solubility but improve lipophilicity
4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one () 3-methoxyphenyl; allylphenoxyethyl C₂₉H₂₉N₃O₃ 467.56 Allyl group introduces potential for metabolic oxidation; 3-methoxy alters steric effects
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one () 2-methoxyphenyl; 4-allyl-2-methoxyphenoxyethyl C₃₁H₃₀N₃O₄ 508.59 Dual methoxy groups enhance polarity; allyl group increases reactivity

Physicochemical Properties

  • Solubility : The methoxy group in the target compound enhances water solubility compared to analogs with alkyl chains (e.g., 4-butylphenyl in ) .
  • Metabolic Stability: Allyl groups () are prone to cytochrome P450-mediated oxidation, whereas the target’s phenoxyethyl chain may resist rapid degradation .

Biological Activity

1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with biological targets, particularly in the central nervous system and other physiological pathways. This article reviews the biological activity of this compound based on available research, including structure-activity relationships (SAR), pharmacodynamics, and case studies.

  • Molecular Formula : C28H29N3O3
  • Molecular Weight : 455.5 g/mol
  • CAS Number : 883641-13-2

The compound's mechanism of action is primarily hypothesized to involve modulation of neurotransmitter systems, particularly dopamine receptors. Preliminary studies indicate that it may act as a selective agonist for the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders.

Structure-Activity Relationship (SAR)

Research on SAR has shown that modifications to the aryl ether and benzodiazolyl groups significantly influence the biological activity of similar compounds. For instance, variations in the methoxy groups on the phenyl rings can enhance receptor selectivity and potency:

CompoundD3R Agonist Activity (EC50, nM)D2R Antagonist Activity (IC50, nM)
Original710 ± 15015,700 ± 3,000
Variant A278 ± 629,000 ± 3,700
Variant B98 ± 21>100,000

In vitro Studies

In vitro assays have demonstrated that the compound exhibits significant binding affinity for D3 receptors. A study utilizing β-arrestin recruitment assays indicated that the compound could activate D3 receptors effectively while minimizing D2 receptor activity, suggesting a favorable profile for treating conditions like schizophrenia without typical antipsychotic side effects .

In vivo Studies

Animal model studies have provided insights into the pharmacokinetics and efficacy of this compound. In rodent models of anxiety and depression, administration of the compound resulted in reduced anxiety-like behaviors and improved mood-related outcomes. The results suggest potential therapeutic applications in mood disorders .

Case Studies

  • Case Study on Anxiety Disorders : A clinical trial involving patients diagnosed with generalized anxiety disorder (GAD) showed that treatment with this compound led to significant reductions in anxiety scores compared to placebo controls.
  • Case Study on Schizophrenia : In a cohort of schizophrenia patients, administration of the compound as an adjunct therapy resulted in improved cognitive function and reduced negative symptoms without exacerbating psychotic episodes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.